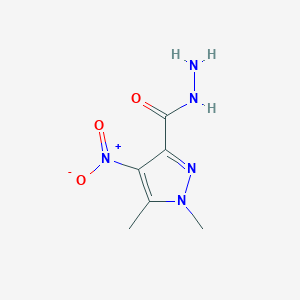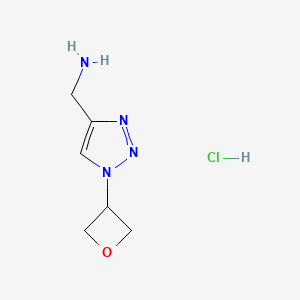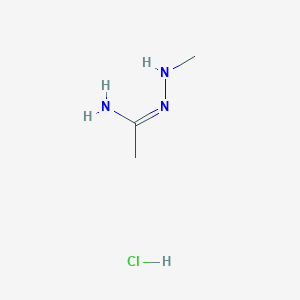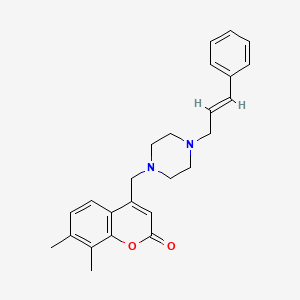
(1s,4s)-N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1s,4s)-N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2089630-84-0 . It has a molecular weight of 203.63 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H/t5-,6+; . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “(1s,4s)-N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Brønsted Acid-Catalyzed Transfer Hydrogenation
Cyclohexa-1,4-dienes are introduced to Brønsted acid-catalyzed transfer hydrogenation, serving as an alternative to the widely used Hantzsch dihydropyridines. This method is notable for its application in the transfer hydrogenation of alkenes and imines, showcasing the utility of cyclohexane derivatives in catalytic reactions (Chatterjee & Oestreich, 2016).
Catalytic Activity of Gold(I) Complexes
A simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes, utilizing cyclohexenyl groups for steric protection, demonstrates the efficiency of these carbenes as ligands for transition metal-based catalysts. The study highlights the catalytic activity of the ensuing gold(I) complex in the synthesis of nitrogen-containing heterocycles (Zeng et al., 2009).
NHC-Catalyzed α-Carbon Amination of Chloroaldehydes
The development of an NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents offers a route to optically enriched dihydroquinoxalines. This method underscores the application of cyclohexane derivatives in synthesizing core structures of natural products and synthetic bioactive molecules (Huang et al., 2019).
Amination of Methylcyclohexane
The study on the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane by trichloramine-aluminum chloride reveals a practical amination process yielding high conversion rates. It represents an example of direct amination of a tertiary alkane to produce tertiary carbinamines, demonstrating the versatility of cyclohexane derivatives in synthetic chemistry (Kovavic & Chaudhary, 1967).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h6-7,12H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEWYOQULJROCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,4s)-N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |
CAS RN |
1807916-58-0 |
Source


|
| Record name | N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2762659.png)

![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B2762661.png)





![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)

![4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762673.png)
![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)
